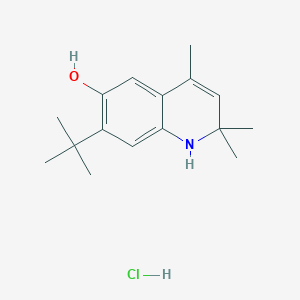
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride, also known as TBHQ, is a synthetic antioxidant that is commonly used in the food industry to prevent oxidative deterioration of food products. It is a white crystalline powder that is soluble in water and ethanol. TBHQ has been extensively studied for its chemical and biological properties, and its use in various fields has been explored.
Wirkmechanismus
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates antioxidant enzymes and upregulates the expression of genes involved in antioxidant defense. 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has also been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, glucose homeostasis, and immune function. It has also been shown to have a protective effect against oxidative stress-induced cell death and apoptosis. 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has been shown to have a low toxicity profile and is generally considered safe for human consumption.
Vorteile Und Einschränkungen Für Laborexperimente
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. It can be easily incorporated into cell culture media and animal feed, and its effects can be easily measured using various biochemical and molecular techniques. However, 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has some limitations, including its potential interference with other cellular processes and its potential to induce oxidative stress at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride, including its potential use as a therapeutic agent for various diseases, its mechanism of action in different cell types, and its interaction with other cellular processes. Further studies are needed to determine the optimal dose and duration of 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride treatment and to evaluate its long-term safety and efficacy. The development of new 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride derivatives with improved antioxidant properties and reduced toxicity is also an area of active research.
Synthesemethoden
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride is synthesized by the reaction of p-cresol and isobutylene in the presence of sulfuric acid. The resulting product is then purified by distillation and recrystallization to obtain the final product. The synthesis of 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride is a well-established process, and its purity and quality can be controlled by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has been extensively studied for its antioxidant properties and its potential use in various fields. It has been shown to have a protective effect against oxidative stress and inflammation in various cell types. 7-tert-butyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinol hydrochloride has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
7-tert-butyl-2,2,4-trimethyl-1H-quinolin-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-10-9-16(5,6)17-13-8-12(15(2,3)4)14(18)7-11(10)13;/h7-9,17-18H,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLUZFXQHKLDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC(=C(C=C12)O)C(C)(C)C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6097870 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-6-methoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5113076.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5113087.png)

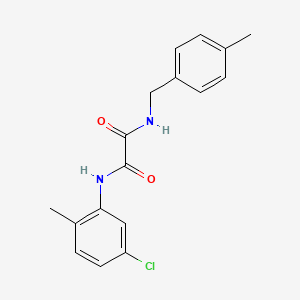
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5113101.png)
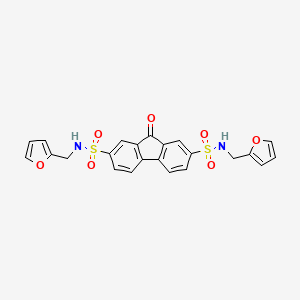
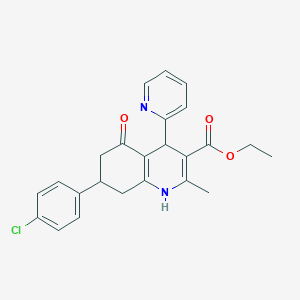
![3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5113142.png)
![N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B5113148.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5113156.png)
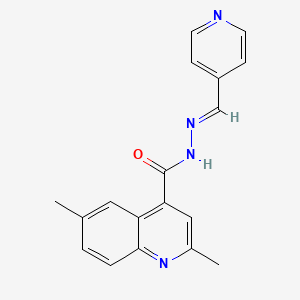
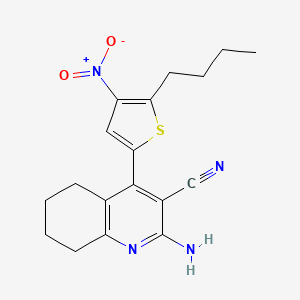
![ethyl 4-[5-(3-chloro-2-methylphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5113187.png)
![2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)